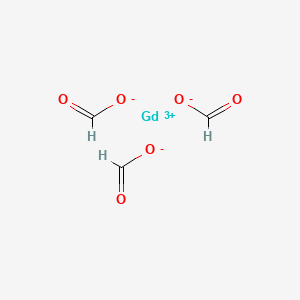
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7ClNNaO3S. It is also known by other names such as 5-chloro-4-methylaniline-2-sulfonic acid sodium salt and 5-chloro-p-toluidine-2-sulfonic acid sodium salt . This compound is a white to almost white powder or crystal and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add halogen atoms to the aromatic ring .
Aplicaciones Científicas De Investigación
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-chloro-5-methylbenzenesulfonic acid: Similar structure but lacks the sodium ion.
5-chloro-4-methylaniline-2-sulfonic acid: Another closely related compound with similar functional groups.
Uniqueness
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
6274-33-5 |
|---|---|
Fórmula molecular |
C7H8ClNNaO3S+ |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-6(9)7(3-5(4)8)13(10,11)12;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1 |
Clave InChI |
NWICWPOKPPBLEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)




![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

